molecular formula C20H31N5O4 B15102475 Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B15102475
M. Wt: 405.5 g/mol
InChI Key: VTKWJTDTSSWDLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a methoxypyridazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Methoxypyridazine Moiety: The methoxypyridazine group is introduced through a nucleophilic substitution reaction, where a suitable methoxypyridazine derivative reacts with the piperidine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.

    Final Coupling and Protection: The final step involves coupling the intermediate with tert-butyl chloroformate to form the desired compound, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H31N5O4

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl 4-[1-(6-methoxypyridazin-3-yl)piperidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N5O4/c1-20(2,3)29-19(27)24-12-10-23(11-13-24)18(26)15-6-5-9-25(14-15)16-7-8-17(28-4)22-21-16/h7-8,15H,5-6,9-14H2,1-4H3

InChI Key

VTKWJTDTSSWDLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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